

Brivudine degradation products identification

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Compound Focus: Brivudine

CAS No.: 69304-47-8

Cat. No.: S548870

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Known Brivudine Impurities and Metabolites

The table below lists several known impurities and related compounds of **Brivudine** that are useful as reference standards in degradation studies [1].

| Product/CAT No. | CAS Number | Molecular Formula | Molecular Weight | Inventory Status |
|------------------------|--------------|-------------------|------------------|-------------------------|
| Brivudine (SZ-B075005) | 69304-47-8 | C11H13BrN2O5 | 333.1 | In Stock [1] |
| Impurity (SZ-B075001) | 78731-55-2 | C11H13BrN2O5 | 333.1 | Synthesis on demand [1] |
| Impurity (SZ-B075003) | 77530-02-0 | C11H13BrN2O5 | 333.1 | Synthesis on demand [1] |
| Impurity (SZ-B075002) | Not Assigned | C11H13BrN2O5 | 333.1 | Synthesis on demand [1] |
| Impurity (SZ-B075004) | 69304-49-0 | C6H5BrN2O2 | 217.0 | Synthesis on demand [1] |

| Product/CAT No. | CAS Number | Molecular Formula | Molecular Weight | Inventory Status |
|----------------------------------|------------|---|------------------|---------------------------------------|
| (E)-5-(2-Bromovinyl)uracil (BVU) | 61135-36-2 | C ₆ H ₅ BrN ₂ O ₂ | 217.0 | Information from other source [2] [3] |

One critical degradation product is **(E)-5-(2-bromovinyl)uracil (BVU)**, which is also the main metabolite of **Brivudine** *in vivo* [2] [3]. BVU is particularly important because it inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), leading to serious drug interactions with 5-fluorouracil (5-FU) [4] [2] [3].

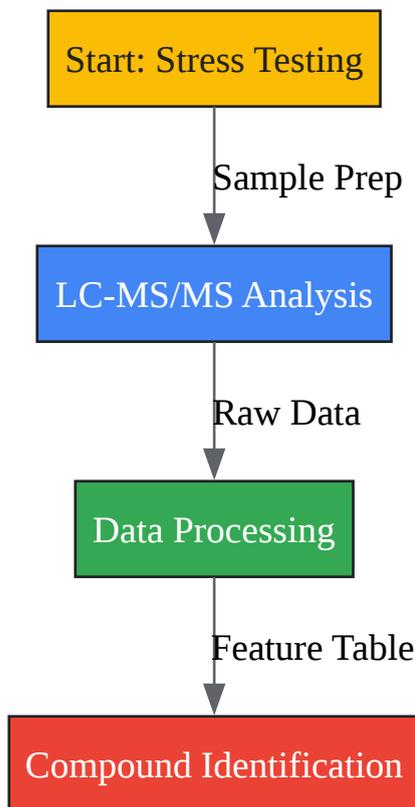
Analytical Methodologies for Identification

Liquid chromatography coupled with tandem mass spectrometry (**LC-MS/MS**) is the primary technique for identifying and characterizing **Brivudine** and its degradation products [5].

- **Ionization and Separation:** You should perform LC separation, typically using reverse-phase chromatography (like a C18 column), coupled with soft ionization techniques such as **Electrospray Ionization (ESI)** [6] [5].
- **Fragmentation Analysis (MS/MS):** After ionization, fragmentation of the precursor ions is achieved through methods like **Collision-Induced Dissociation (CID)**. This generates unique tandem mass spectra (MS/MS) for each compound, providing a "fingerprint" for confident identification [6] [5].
- **Data Acquisition Modes:**
 - **Data-Dependent Acquisition (DDA):** Selects the most abundant ions for fragmentation. This is efficient but may miss low-abundance degradants [6].
 - **Data-Independent Acquisition (DIA):** Fragments all ions in a given *m/z* window simultaneously. This provides comprehensive coverage but requires complex data deconvolution [6].

Workflow for Degradation Product Identification

The following diagram outlines a logical workflow for identifying **Brivudine** degradation products, integrating the methodologies discussed.



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Troubleshooting Common Experimental Challenges

Here are answers to potential FAQs based on common challenges in pharmaceutical analysis:

- **FAQ: How can I detect low-abundance degradation products?**
 - **Answer:** Consider using **Data-Independent Acquisition (DIA)** modes on your mass spectrometer. Unlike standard methods that only fragment the most abundant ions, DIA fragments all ions in a specific window, ensuring you don't miss minor degradants that could be critical for safety assessment [6].
- **FAQ: My analysis shows an unknown impurity. How do I characterize it?**
 - **Answer:** The first step is to obtain known impurity reference standards. Comparing the **retention time and fragmentation pattern (MS/MS spectrum)** of your unknown peak to a characterized standard is the most reliable method for identification. The impurities listed in the table above are available for this purpose [1].

- **FAQ: Why is it crucial to monitor for (E)-5-(2-Bromovinyl)uracil (BVU)?**
 - **Answer:** BVU is not just a degradation product; it is a metabolite that causes a clinically significant **drug-drug interaction**. It inhibits the enzyme DPD, which is responsible for breaking down the chemotherapy drug 5-fluorouracil (5-FU). This inhibition can lead to dangerously high and potentially toxic levels of 5-FU in the body [4] [2] [3].

Recommendations for Protocol Development

To build a robust identification protocol:

- **Use High-Quality Standards:** Begin your method development and validation using well-characterized **Brivudine** impurity standards [1].
- **Employ a Systematic Workflow:** Follow the established workflow of stress testing, comprehensive LC-MS/MS analysis, and data processing with orthogonal filters (exact mass, fragmentation, retention time) [6] [5].
- **Focus on BVU:** Ensure your analytical method is specifically validated for the accurate detection and quantification of **(E)-5-(2-bromovinyl)uracil (BVU)** due to its critical safety implications [2] [3].

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